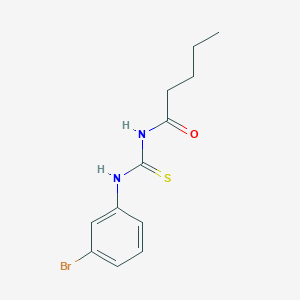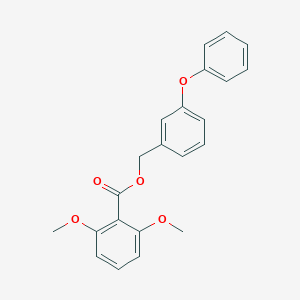
N-(3-bromophenyl)-N'-pentanoylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-N'-pentanoylthiourea is a chemical compound that has gained significant attention in scientific research. It is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-N'-pentanoylthiourea is not fully understood. However, studies have suggested that the compound may exert its effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cell membranes. The compound may also interact with enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N'-pentanoylthiourea has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce DNA damage, alter mitochondrial function, and disrupt cellular metabolism. In vivo studies have demonstrated that the compound can inhibit tumor growth, reduce inflammation, and improve immune function.
Advantages and Limitations for Lab Experiments
N-(3-bromophenyl)-N'-pentanoylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity. However, the compound also has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Therefore, careful handling and dose optimization are required for experiments involving the compound.
Future Directions
There are several future directions for research on N-(3-bromophenyl)-N'-pentanoylthiourea. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis and purification methods of the compound and to evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-N'-pentanoylthiourea involves the reaction of 3-bromobenzoyl chloride with pentanoyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and yield of the compound.
Scientific Research Applications
N-(3-bromophenyl)-N'-pentanoylthiourea has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its potential as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against cancer cell lines, including breast cancer, lung cancer, and colon cancer. In agriculture, it has been studied for its potential as a pesticide. The compound has been reported to exhibit insecticidal and fungicidal activity against various pests and diseases.
properties
Product Name |
N-(3-bromophenyl)-N'-pentanoylthiourea |
|---|---|
Molecular Formula |
C12H15BrN2OS |
Molecular Weight |
315.23 g/mol |
IUPAC Name |
N-[(3-bromophenyl)carbamothioyl]pentanamide |
InChI |
InChI=1S/C12H15BrN2OS/c1-2-3-7-11(16)15-12(17)14-10-6-4-5-9(13)8-10/h4-6,8H,2-3,7H2,1H3,(H2,14,15,16,17) |
InChI Key |
WTPPQRMUJXDZNS-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC(=CC=C1)Br |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)
![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)